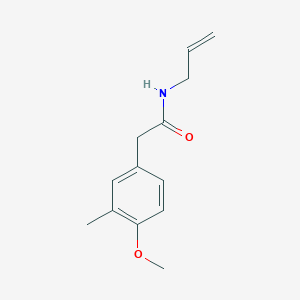![molecular formula C19H18ClN3O3 B5463363 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5463363.png)
1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
Mécanisme D'action
The mechanism of action of 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to modulate certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments include its potential to inhibit the growth of cancer cells and induce apoptosis. It also has potential applications in the treatment of neurological disorders. However, the compound has certain limitations, including its toxicity and potential side effects. Further studies are needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions related to 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study the compound's mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to fully understand the safety and toxicity of this compound. Overall, this compound has the potential to be a valuable tool in the field of medicinal chemistry, and further research is needed to fully explore its applications.
Méthodes De Synthèse
The synthesis of 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine involves a multi-step process that includes the reaction of 3-(3-chlorophenyl)acrylic acid with piperazine, followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-16-3-1-2-15(14-16)4-9-19(24)22-12-10-21(11-13-22)17-5-7-18(8-6-17)23(25)26/h1-9,14H,10-13H2/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTWZBYLKPKBOB-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
![3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5463316.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)



![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)
![(2R)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5463360.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)

![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463406.png)
![1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine](/img/structure/B5463407.png)
